molecular formula C17H19NO4 B11009434 N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

Cat. No.: B11009434
M. Wt: 301.34 g/mol
InChI Key: RLCLUOIAGLRULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide involves several steps. The starting material, 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol, is reacted with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of 50-100°C. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N,N-dimethyl-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide

InChI

InChI=1S/C17H19NO4/c1-10-7-13(21-9-15(19)18(2)3)16-11-5-4-6-12(11)17(20)22-14(16)8-10/h7-8H,4-6,9H2,1-3H3

InChI Key

RLCLUOIAGLRULC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C

Origin of Product

United States

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